REACTION_CXSMILES
|
C(O[N:7]([CH2:10][CH3:11])[CH2:8][CH3:9])(=O)C(C)=C.[C:12]([O:17][CH3:18])(=[O:16])[C:13]([CH3:15])=[CH2:14].Cl.Cl.N(C(C(=N)N)(C)C)=N[C:23](C(=N)N)(C)C>O>[C:12]([O:17][CH2:18][CH2:23][N:7]([CH2:8][CH3:9])[CH2:10][CH3:11])(=[O:16])[C:13]([CH3:15])=[CH2:14].[C:12]([O:17][CH3:18])(=[O:16])[C:13]([CH3:15])=[CH2:14] |f:2.3.4,6.7|
|
Name
|
diethylamino methacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)ON(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N(=NC(C)(C)C(N)=N)C(C)(C)C(N)=N
|
Name
|
2,2'-azobis(2-methyl-N-(1,1'-bis(hydroxymethyl)-2-hydroxyethyl)propionamide)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask equipped with a stirring blade and a tube for nitrogen introduction
|
Type
|
TEMPERATURE
|
Details
|
by heating to 65° C., at which the mixture
|
Type
|
CUSTOM
|
Details
|
was subjected to soap-free polymerization for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the fine particles thus produced
|
Type
|
WASH
|
Details
|
were washed with 5000 parts of ion-exchanged water by means of a centrifugal separator
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCN(CC)CC.C(C(=C)C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |